N-(4-methoxybenzylidene)methanamine
Description
Significance of Imine Chemistry in Modern Organic Synthesis
Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental building blocks in the world of organic chemistry. numberanalytics.comwikipedia.org Their discovery dates back to the 19th century by Hugo Schiff. numberanalytics.com These compounds are pivotal intermediates in the synthesis of a vast array of nitrogen-containing organic molecules, including amines, amino acids, and heterocyclic structures. fiveable.me The versatility of imines stems from their ability to undergo a wide range of chemical transformations, such as nucleophilic additions, cycloadditions, reductions, and oxidations. numberanalytics.comfiveable.me This reactivity can be finely tuned by altering the substituents on both the carbon and nitrogen atoms of the imine bond. fiveable.me
Furthermore, imine chemistry plays a crucial role in the development of sustainable and environmentally friendly "green" synthesis methods. numberanalytics.comacs.org The formation of imines often proceeds with high efficiency, minimizing waste and the need for harsh reaction conditions. numberanalytics.com Their application extends into materials science, where they are integral to the creation of dynamic covalent polymers and self-healing materials. numberanalytics.comnumberanalytics.com The reversible nature of imine formation is also exploited in protecting group strategies for carbonyl compounds during complex multi-step syntheses. fiveable.me
Contextualization of N-(4-methoxybenzylidene)methanamine within Schiff Base Chemistry
This compound belongs to a class of imines known as Schiff bases, which are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. numberanalytics.comacs.org Specifically, it is an aldimine, derived from an aldehyde. wikipedia.org The presence of the methoxy (B1213986) group on the benzylidene ring and a methyl group on the nitrogen atom defines its specific structure and influences its chemical properties.
Schiff bases, including this compound, are widely studied for their diverse applications. They serve as essential ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.orgmocedes.org These metal complexes, in turn, exhibit a range of catalytic and biological activities. scirp.orgbohrium.commdpi.com The azomethine group (C=N) is a key feature of Schiff bases, and its characterization is a common focus of spectroscopic and crystallographic studies. researchgate.net
General Research Perspectives and Scholarly Objectives for this compound Studies
The academic interest in this compound is driven by several key research objectives. A primary focus is on the development of efficient and sustainable synthetic methodologies for its preparation. Researchers have explored various approaches, including one-pot, solvent-free syntheses, and the use of different catalysts and reaction conditions to optimize yields and reaction times. academie-sciences.fracademie-sciences.fricevirtuallibrary.com
Another significant area of investigation involves the compound's reactivity and its utility as a synthetic intermediate. For instance, its derivatives and related structures are explored for their potential in synthesizing more complex molecules, including those with potential antioxidant properties. ej-chem.orgej-chem.org The formation of nitrone derivatives from similar Schiff bases has also been a subject of study, as nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. nih.gov
Interactive Data Table: Synthesis of N-methyl Imines
| Aldehyde | Base | Reactant Ratio (Aldehyde:CH₃NH₂·HCl:Base) | Reaction Time | Yield (%) | Reference |
| 4-Methoxybenzaldehyde (B44291) | NaHCO₃ | 1:5:5 | 3 h (grinding) | 65 | academie-sciences.fr |
| 4-Methoxybenzaldehyde | NaHCO₃ | 1:5:5 | 1 h | 51 | academie-sciences.fracademie-sciences.fr |
| 4-Nitrobenzaldehyde | NaHCO₃ | 1:5:5 | 1 h | 79 | academie-sciences.fracademie-sciences.fr |
| 3,4-Dimethoxybenzaldehyde | NaHCO₃ | - | Overnight | - | academie-sciences.fr |
| 2-Nitrobenzaldehyde | NaHCO₃ | 1:5:5 | 1 h | 89 | academie-sciences.fr |
| 4-Dimethylaminobenzaldehyde | - | - | - | Reaction failed | academie-sciences.fr |
Interactive Data Table: Crystal and Molecular Structure Data
| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Torsion Angles (°) | Reference |
| N-(Z)-4-Methoxybenzylidenemethanamine oxide | C₁₁H₁₃NO₄ | Orthorhombic | P 2₁ 2₁ 2₁ | C8=N1: 1.303(2) | O2-N1=C8-H8: 176.7(3), O2-N1=C8-C1: -3.3(3) | iucr.org |
| N'-(4-Methoxybenzylidene)-4-nitrobenzohydrazide methanol (B129727) solvate | C₁₅H₁₃N₃O₄·CH₄O | - | - | - | C9-C8-N3-N2: 1.4(3), C4-C7-N2-N3: 1.6(3) | nih.gov |
| N-(4-Methoxybenzylidene)-N′-(2-pyridyl)hydrazine | C₁₃H₁₃N₃O | Monoclinic | P2/c | - | N2-N1-C8-C1: -179.54(19) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-23-3 | |
| Record name | 13114-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Reaction Mechanisms and Mechanistic Investigations of N 4 Methoxybenzylidene Methanamine Transformations
Fundamental Imine Formation Mechanism for N-(4-methoxybenzylidene)methanamine
The synthesis of this compound is a classic example of imine formation, a cornerstone reaction in organic chemistry. The mechanism proceeds in a stepwise fashion, involving nucleophilic attack followed by an elimination reaction.
The formation of an imine, such as this compound, from an aldehyde (4-methoxybenzaldehyde) and a primary amine (methylamine) is a reversible, acid-catalyzed process that occurs in two principal steps. academie-sciences.frlibretexts.org
First, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine or amino alcohol. academie-sciences.frlibretexts.org Following the initial addition, a proton is transferred from the nitrogen to the oxygen atom to yield the neutral carbinolamine. libretexts.org
The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is slow at both very high and very low pH. At low pH, the amine nucleophile is protonated and no longer available for the initial attack on the carbonyl. At high pH, there is insufficient acid to protonate the carbinolamine intermediate, making the hydroxyl a poor leaving group. The maximum reaction rate is typically achieved in weakly acidic conditions, often around a pH of 4 to 5. libretexts.org
Electron-donating groups, like the 4-methoxy group, decrease the electrophilicity of the carbonyl carbon by pushing electron density into the aromatic ring. This makes the initial nucleophilic attack by the amine slower compared to unsubstituted or electron-withdrawn benzaldehydes. academie-sciences.frlumenlearning.com Conversely, electron-withdrawing substituents (such as a nitro group, -NO₂) increase the electrophilicity of the carbonyl carbon and promote the initial addition step. academie-sciences.fr
Research has demonstrated this effect clearly. In a solvent-free synthesis of N-methyl imines, the reaction with 4-methoxybenzaldehyde (B44291) was expectedly slower than with aldehydes bearing electron-withdrawing groups. academie-sciences.fr For instance, after one hour, the isolated yield of this compound was 51%, whereas the yield for N-(4-nitrobenzylidene)methanamine was 79% under identical conditions. academie-sciences.fr To achieve a comparable high yield for the methoxy-substituted imine, longer reaction times or a larger excess of the amine reactant were necessary. academie-sciences.fr A Hammett plot analysis from a study on related imine formations showed a strong promotional effect by amine substrates with electron-releasing groups (ρ = -0.96 ± 0.1), indicating that electron density on the amine enhances reactivity. marquette.edu
| Aldehyde | Substituent Type | Yield (1 hr) | Notes |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 79% | Faster reaction rate due to increased carbonyl electrophilicity. |
| 4-Methoxybenzaldehyde | Electron-Donating | 51% | Slower reaction rate; requires longer time or excess reagents for high yield. |
Reductive Amination Pathways Involving this compound Intermediates
Reductive amination is a powerful method for synthesizing amines by converting a carbonyl group into an amine via an imine intermediate. wikipedia.orglibretexts.org In this process, this compound can be formed in situ from 4-methoxybenzaldehyde and methylamine (B109427) and then immediately reduced to the corresponding secondary amine, N-methyl-1-(4-methoxyphenyl)methanamine, without being isolated. wikipedia.orgmasterorganicchemistry.com
This two-step, one-pot procedure is highly efficient and avoids issues of over-alkylation that can occur in direct alkylation of amines. masterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions, which favor the formation of the imine intermediate. wikipedia.org
Two main approaches exist for reductive amination:
Direct Reductive Amination: The aldehyde, amine, and a reducing agent are all combined in a single reaction vessel. wikipedia.org The reducing agent must be selective enough to reduce the imine as it forms, without significantly reducing the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., using H₂ with Pd/C or Ni catalysts). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is a weaker reducing agent than sodium borohydride (B1222165) and preferentially reduces the protonated iminium ion over the ketone or aldehyde. masterorganicchemistry.com
Indirect Reductive Amination: This involves a stepwise procedure where the imine is formed first, sometimes with removal of the water byproduct, followed by the addition of the reducing agent. organic-chemistry.org This can be advantageous when dialkylation is a significant side reaction. organic-chemistry.org Common reducing agents like sodium borohydride (NaBH₄) can be used effectively in this two-step approach. organic-chemistry.orgredalyc.org
The choice of reducing agent is critical. Besides borohydride reagents, other systems like α-picoline-borane, thiourea (B124793) with Hantzsch ester, and various metal catalysts (e.g., nickel, iron, copper) have been developed for reductive aminations under mild conditions. organic-chemistry.orgnih.gov
Cycloaddition Reactions of this compound and its Derivatives
Imines and their derivatives, such as nitrones, are versatile components in cycloaddition reactions, enabling the synthesis of complex heterocyclic structures. This compound can serve as a precursor or participant in these transformations.
Formal [3+3]-cycloaddition reactions provide a powerful route to six-membered heterocyclic rings. While direct [3+3] cycloadditions with simple imines are less common, derivatives such as azomethine imines or nitrones readily participate in these reactions. nih.gov For example, N-acyliminopyridinium ylides, which are types of azomethine imines, undergo highly enantioselective formal [3+3]-cycloaddition with metal enolcarbenes generated from enoldiazoacetates. nih.gov These reactions, often catalyzed by chiral dirhodium(II) catalysts, produce highly substituted 1,2,3,6-tetrahydropyridazines in high yields and excellent enantioselectivity. nih.govnih.gov
The mechanism is proposed to be a stepwise process. The reaction is initiated by the catalyst-induced formation of a metal carbene, which then undergoes a vinylogous addition to the 1,3-dipole (the azomethine imine). nih.gov The stereochemical outcome is influenced by both the chiral catalyst and steric effects of the reactants. nih.gov The methoxy (B1213986) group on the benzylidene moiety can influence the electronic properties of the dipolarophile component, though the primary control often comes from the catalyst and other functional groups.
Tautomeric Equilibria and Interconversion Mechanisms in this compound Systems
Imines that possess an α-hydrogen atom, like this compound, can exist in equilibrium with their corresponding enamine tautomers. numberanalytics.comthieme.de This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism and plays a crucial role in the reactivity of the system. thieme.dedatapdf.com
The equilibrium between the imine and enamine forms is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature. numberanalytics.comacademie-sciences.fr The interconversion between tautomers is typically catalyzed by either acid or base. numberanalytics.comrsc.org The mechanism involves protonation and deprotonation steps, similar to those in enolization. rsc.org
Computational and experimental studies on related systems show that the relative stability of the tautomers is highly dependent on the substituents. academie-sciences.fr For some systems, the imine form is preferred, while for others, the enamine is the dominant species. academie-sciences.fr The presence of the electron-donating 4-methoxy group can influence this equilibrium. Generally, polar solvents tend to stabilize the more polar enamine tautomer. numberanalytics.comacademie-sciences.fr In one computational study on pyronic derivatives, it was found that for all series of compounds studied, the enamine form was stabilized by polar solvents. academie-sciences.fr
| Factor | Influence on Equilibrium | Favored Tautomer |
|---|---|---|
| Substituents | Electron-donating groups can stabilize the enamine form by increasing electron density on the nitrogen. | Depends on specific substituent; can shift equilibrium. |
| Solvent Polarity | Polar solvents (e.g., DMSO, Water) stabilize the more polar tautomer. | Enamine numberanalytics.comacademie-sciences.fr |
| Non-polar solvents (e.g., CHCl₃, Toluene) favor the less polar tautomer. | Imine numberanalytics.comacademie-sciences.fr | |
| pH | Acidic conditions can protonate the imine nitrogen. | Imine numberanalytics.com |
| Basic conditions can deprotonate the enamine. | Enamine numberanalytics.com | |
| Temperature | Higher temperatures generally favor the formation of the more stable tautomer, but the effect can vary. | System-dependent |
The interconversion mechanism is stepwise, involving either protonation on the nitrogen followed by deprotonation at the α-carbon (acid-catalyzed) or deprotonation at the α-carbon followed by protonation on the nitrogen (base-catalyzed). rsc.org This dynamic equilibrium means that even if the imine form is thermodynamically more stable, the compound can react via the more nucleophilic enamine tautomer. thieme.de
Imine-Enamine Tautomerism
Imine-enamine tautomerism represents a fundamental equilibrium between the imine and enamine forms of a molecule. dtu.dk For this compound, this equilibrium involves the migration of a proton from the carbon alpha to the imine nitrogen to the nitrogen atom, accompanied by a shift of the C=N double bond to a C=C double bond.
The imine form is generally the more thermodynamically stable and favored tautomer in this equilibrium. jst.go.jppbworks.com This preference is attributed to the greater bond energy of the carbon-nitrogen double bond (C=N) compared to the carbon-carbon double bond (C=C) in the enamine form. jst.go.jp The equilibrium can be influenced by electronic and steric factors. For instance, the presence of electron-donating groups can stabilize the enamine form by increasing the electron density on the nitrogen atom. dtu.dk
The tautomerization process can be catalyzed by either acids or bases. pbworks.comyoutube.com The mechanism involves a stepwise process of protonation and deprotonation rather than a concerted intramolecular proton transfer. youtube.comrsc.org In an acid-catalyzed mechanism, the imine nitrogen is first protonated to form an iminium ion, followed by deprotonation at the alpha-carbon to yield the enamine. youtube.com Conversely, in a base-catalyzed mechanism, the alpha-carbon is deprotonated first, followed by protonation of the resulting anion at the nitrogen.
While specific kinetic and thermodynamic data for the imine-enamine tautomerism of this compound are not extensively documented in the reviewed literature, the general principles governing this type of tautomerism suggest that the imine form is the predominant species under typical conditions. The reactivity of tautomerizable imines can sometimes mirror that of their enamine counterparts due to the dynamic equilibrium between the two forms. thieme.de
Phenol-Imine and Keto-Amine Tautomerism
Phenol-imine and keto-amine tautomerism is a type of prototropic tautomerism observed in Schiff bases derived from ortho-hydroxyaldehydes. This process involves the intramolecular transfer of a proton from the hydroxyl group to the imine nitrogen. This type of tautomerism is not directly applicable to this compound as it lacks the required ortho-hydroxyl group on the benzylidene ring.
In molecules that do possess this functionality, the equilibrium between the phenol-imine (or enol-imine) and keto-amine forms is influenced by factors such as solvent polarity and the presence of hydrogen-bonding species. nus.edu.sg For example, in some Schiff base derivatives, the (E)-enol-imine tautomer is found to be the dominant form in freshly prepared solutions, with the keto-amine population increasing over time in the presence of hydrogen-bond donors or acceptors. researchgate.net
Photoisomerization Mechanisms of this compound and Analogues
The photoisomerization of Schiff bases, such as this compound and its analogues, is a key photochemical process. Upon absorption of light, these molecules can undergo isomerization around the C=N double bond, leading to a change in their geometric configuration from the more stable E isomer to the Z isomer. acs.org
Mechanistic studies on related compounds, such as N-(2-methoxybenzylidene)aniline, provide insight into the potential pathways for this compound. Theoretical calculations have explored the deactivation processes following photoexcitation. These studies suggest that upon excitation, the molecule can decay back to the ground state through conical intersections, which are points of degeneracy between electronic states. These conical intersections can be accessed through rotational motion around the C-N bond. datapdf.com
The photoisomerization process is often ultrafast and can be influenced by the solvent environment. researchgate.net For some benzylidene aniline (B41778) derivatives, irradiation with UV light leads to the conversion of the (E)-enol-imine tautomer into keto-amine forms through a solvent-mediated tautomerism, as well as (Z)→(E) isomerization between the keto-imine forms. researchgate.netplos.org The study of photochromic anils has also contributed to the understanding of the mechanisms and products of these photoreactions. scispace.com The photoisomerization of rhodopsin, a biological pigment containing a retinal Schiff base, also serves as a well-studied model for understanding the fundamental principles of this process. pbworks.com
Autoxidation Reactions Relevant to this compound Precursors
The stability of this compound can be influenced by the autoxidation of its precursors, namely p-anisaldehyde and methylamine. Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen.
Autoxidation of p-Anisaldehyde:
The aldehyde group in p-anisaldehyde is susceptible to oxidation. Autoxidation can convert p-anisaldehyde into p-anisic acid. nus.edu.sgresearchgate.net This reaction can be catalyzed by various means, including metal complexes and microwave irradiation in the presence of certain clays. nus.edu.sgresearchgate.net The oxidation of anethole, a related compound, can also yield p-anisaldehyde as a product, which can then undergo further oxidation. jst.go.jpresearchgate.net The rate of ozonation of substituted benzaldehydes, including anisaldehyde, has been studied, indicating that the reaction is first order with respect to both ozone and the aldehyde. scispace.com The order of reactivity is influenced by the nature of the substituent on the aromatic ring. scispace.com Certain microorganisms are also capable of oxidizing benzaldehydes to their corresponding benzoic acid derivatives. asm.org
Autoxidation of Methylamine:
Methylamine can undergo oxidative degradation through autoxidation pathways. researchgate.net The atmospheric autoxidation of amines like methylamine can lead to the formation of various oxygenated products. acs.org The oxidation of methylamine can be initiated by radical species, leading to a cascade of reactions. Theoretical studies have been conducted to model the kinetics of methylamine oxidation. dtu.dk In biological systems, methylamine can be deaminated by semicarbazide-sensitive amine oxidases, leading to the formation of formaldehyde. nih.gov The degradation of methylamine can also be influenced by the presence of other compounds and environmental conditions. ntnu.no
Computational and Theoretical Chemistry Studies of N 4 Methoxybenzylidene Methanamine
Density Functional Theory (DFT) Calculations for N-(4-methoxybenzylidene)methanamine
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and related Schiff bases. These calculations provide a detailed understanding of the molecule's quantum mechanical characteristics.
Molecular Geometry Optimization and Conformation Analysis
Below is a table of selected optimized geometrical parameters for a structurally similar compound, N'-(4-methoxybenzylidene)benzenesulfonohydrazide, calculated using the B3LYP/6-31G(d,p) method. jcsp.org.pk
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=N | 1.287 |
| N-N | 1.375 |
| C-O (methoxy) | 1.365 |
| C-C (ring) | 1.390 - 1.405 |
| C=N-N | 115.8 |
| C-C-O | 115.2 |
This data is for a structurally similar compound and is presented for illustrative purposes.
Vibrational Frequency Analysis and Scaling Factors for Spectroscopic Correlation
Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies are often scaled to better correlate with experimental infrared (IR) and Raman spectra. The scaling factors compensate for the approximations inherent in the theoretical methods and the neglect of anharmonicity. orientjchem.org For Schiff bases, the B3LYP method has been shown to provide a satisfactory correlation between experimental and calculated vibrational frequencies. orientjchem.org A detailed vibrational analysis allows for the assignment of specific vibrational modes, such as the characteristic C=N stretching frequency, which is crucial for the structural characterization of the compound. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govschrodinger.com A smaller energy gap suggests higher reactivity. nih.gov For related Schiff bases, DFT calculations have shown that the HOMO is typically localized on the methoxy-substituted benzene (B151609) ring, while the LUMO is distributed over the imine group and the other aromatic ring. nih.gov
A table of calculated FMO properties for a similar Schiff base is provided below. nih.gov
| Property | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 4.71 |
This data is for a structurally similar compound and is presented for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (electronegative) and blue representing areas of low electron density (electropositive). wolfram.com For Schiff bases, the MEP map typically shows the most negative potential (red) localized around the nitrogen atom of the imine group and the oxygen atom of the methoxy (B1213986) group, identifying these as the most likely sites for electrophilic attack. ejosat.com.tr Conversely, the hydrogen atoms of the methyl and phenyl groups are generally in the positive potential region (blue), indicating them as sites for nucleophilic attack. ejosat.com.tr
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Tautomeric Energy Profiles and Stability Assessment of Imine Tautomers
The study of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is fundamental to understanding the reactivity and properties of many organic compounds, including imines (Schiff bases). For imines, a common form of tautomerism is the equilibrium between the enol-imine and keto-amine forms. Computational chemistry provides powerful tools to investigate the energy profiles of these tautomeric forms and to assess their relative stabilities.
Computational calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of different tautomers. For example, in a study of (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, DFT calculations at the B3LYP/6-311++G(d,p) level of approximation indicated that in the gas phase, the (E)-enol-imine form is the most stable species. The keto-amine tautomers were calculated to have energies at least 42 kJ mol⁻¹ higher than the most stable enol-imine conformer. nih.gov This energy difference underscores the significant stability of the enol-imine form.
The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents on the aromatic rings. In N-salicylidene-p-X-aniline compounds, the tautomeric equilibrium is sensitive to the electronic nature of the substituent X. rsc.org Molecular orbital calculations are performed to interpret these experimental results, often including considerations for solute-solvent interactions. rsc.org
The general findings for related compounds suggest that for this compound, the imine form would be significantly more stable than any potential enamine tautomers under normal conditions. The energy barrier for the tautomerization process, proceeding through a transition state, is also a key parameter that can be calculated to understand the kinetics of the equilibrium.
| Tautomeric/Isomeric Form | Relative Energy (kJ mol⁻¹) | Computational Method |
|---|---|---|
| (E)-enol-imine (most stable conformer) | 0.0 | DFT (B3LYP)/6-311++G(d,p) |
| (Z)-enol-imine | > 22 | DFT (B3LYP)/6-311++G(d,p) |
| Keto-amine forms | > 42 | DFT (B3LYP)/6-311++G(d,p) |
Non-Adiabatic Surface-Hopping Dynamics for Photoisomerization Mechanisms
Photoisomerization is a light-induced transformation between isomers, a process critical in various chemical and biological systems. Understanding the complex dynamics of these ultrafast reactions requires sophisticated computational methods that go beyond the Born-Oppenheimer approximation. Non-adiabatic surface-hopping dynamics is a powerful simulation technique used to model these processes by simulating the motion of atoms on multiple electronic potential energy surfaces and allowing for transitions ("hops") between them. acs.orgrsc.org
A detailed non-adiabatic surface-hopping dynamics study on this compound was not found in the provided search results. However, a study on its isomer, N-(2-methoxybenzylidene)aniline , provides a clear example of the insights gained from such simulations. acs.org In that study, the ultrafast photoisomerization process was investigated after excitation to the second singlet (S₂) state. acs.org
The dynamics simulations revealed a multi-step mechanism:
Excitation and Initial Relaxation: Upon excitation to the S₂ state, the molecule undergoes internal conversion to the first singlet (S₁) state. This transition is facilitated by a conical intersection (CI), a point where the potential energy surfaces of the two states become degenerate. For N-(2-methoxybenzylidene)aniline, this S₂/S₁ conical intersection was found to have a nearly planar structure. acs.org
Dynamics on the S₁ State: Once on the S₁ potential energy surface, the molecule's geometry evolves. The key motion leading to isomerization is the rotation around the central C=N bridging bond. acs.org
Decay to the Ground State: The molecule moves towards a S₁/S₀ conical intersection, which acts as a funnel for the decay back to the ground electronic state (S₀). These intersections were characterized by nearly perpendicular geometries, resulting from the twisting of the central bond. acs.org
Final Isomerization on the S₀ State: After decaying to the ground state, the molecule completes the isomerization to the cis form via a barrierless pathway involving the torsion of the bridging bonds. acs.org
This mechanism highlights the crucial role of conical intersections in enabling rapid and efficient radiationless decay from excited states, which is a hallmark of many photochemical reactions. While the specific dynamics for the para-substituted this compound may differ in timescales and the precise structures of the conical intersections due to the different electronic influence of the methoxy group, the general mechanistic pathway involving sequential relaxation through conical intersections is expected to be similar.
| Step | Process | Key Molecular Motion | Associated Conical Intersection (CI) |
|---|---|---|---|
| 1 | S₂ → S₁ Relaxation | Torsion of C-N bond, stretch of central bridge | CIplanar (S₂/S₁) |
| 2 | S₁ → S₀ Decay | Rotation of central C=N bond | CItwist (S₁/S₀) |
| 3 | Product Formation | Torsion of bridging bonds | N/A (occurs on S₀ surface) |
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Absolute Hardness, Softness)
Quantum chemical descriptors derived from Density Functional Theory (DFT) are essential tools for predicting and rationalizing the chemical reactivity of molecules. These descriptors provide quantitative measures of a molecule's response to adding or removing electrons, thereby identifying sites susceptible to nucleophilic or electrophilic attack.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). From these, other important parameters can be derived:
Absolute Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. It is approximated as half the difference between the ionization potential (IP) and electron affinity (EA), or more commonly, half the HOMO-LUMO energy gap. researchgate.netnajah.edu
η ≈ (ELUMO - EHOMO) / 2
Absolute Softness (σ): This is the reciprocal of hardness (σ = 1/η) and indicates a molecule's polarizability and reactivity. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. researchgate.netnajah.edu
Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. scm.com It helps to identify the most reactive sites within a molecule. scm.commdpi.com
f⁺(r) for nucleophilic attack (addition of an electron).
f⁻(r) for electrophilic attack (removal of an electron).
Computational studies on the closely related compound (E)-4-methoxy-N-(methoxybenzylidene)aniline have been performed to calculate these descriptors. researchgate.netnajah.edu The population analysis on the neutral, cationic, and anionic species at the optimized geometry is used to determine the Fukui functions. najah.edu These calculations help in understanding the molecule's electronic structure and its relationship with properties like corrosion inhibition, where the molecule's ability to donate or accept electrons at a metal surface is critical. researchgate.netnajah.edu
The structural parameters and electronic descriptors calculated for this related imine provide a valuable reference for predicting the reactivity of this compound.
| Descriptor | Definition / Formula | Significance |
|---|---|---|
| Absolute Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |
| Absolute Softness (σ) | σ = 1 / η | Indicates higher reactivity and polarizability. |
| Fukui Function f⁺(r) | ρN+1(r) - ρN(r) | Identifies sites for nucleophilic attack. |
| Fukui Function f⁻(r) | ρN(r) - ρN-1(r) | Identifies sites for electrophilic attack. |
Reactivity Profiles and Derivative Chemistry of N 4 Methoxybenzylidene Methanamine
Influence of Substituents on N-(4-methoxybenzylidene)methanamine Reactivity and Yields
The synthesis of this compound, typically achieved through the condensation of 4-methoxybenzaldehyde (B44291) and methylamine (B109427), is significantly influenced by the electronic properties of the aldehyde's substituents. The methoxy (B1213986) group at the para-position of the benzene (B151609) ring is electron-donating, which impacts the electrophilicity of the carbonyl carbon.
Research comparing the formation of various N-methyl imines under solvent-free conditions demonstrates a clear trend in reactivity. academie-sciences.fr Aldehydes bearing electron-withdrawing groups (such as a nitro group) exhibit higher reactivity, leading to better yields in shorter reaction times. academie-sciences.fr Conversely, the electron-donating nature of the methoxy group in 4-methoxybenzaldehyde reduces the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by the amine slower. academie-sciences.fracademie-sciences.fr
For instance, in a solvent-free reaction grinding the aldehyde with methylamine hydrochloride and sodium hydrogen carbonate, N-(4-nitrobenzylidene)methanamine could be obtained in 79% yield after just one hour. academie-sciences.fr In contrast, to achieve a comparable yield for this compound, the reaction mixture needed to stand overnight. academie-sciences.fracademie-sciences.fr A satisfying yield of 65% for this compound was obtained after 3 hours when using a 1:5:5 molar ratio of the aldehyde, methylamine hydrochloride, and sodium hydrogen carbonate. academie-sciences.fr This highlights the necessity of adjusting reaction conditions, such as prolonging the reaction time or using an excess of the amine reagent, to achieve high yields when dealing with electron-rich aldehydes like 4-methoxybenzaldehyde. academie-sciences.fracademie-sciences.fr
The substituent effects also extend to the reactivity of the imine product itself. In hydrolysis reactions, the electronic nature of the substituent on the phenyl ring governs the stability of the Schiff base. For related Schiff bases, a para-hydroxyl group, which is also electron-donating, was found to increase the rate of hydrolysis compared to an unsubstituted phenyl ring. acs.org This suggests that the electron-donating methoxy group in this compound may similarly influence its stability and reactivity in aqueous or acidic environments.
Table 1: Influence of Substituents on the Synthesis of N-methyl Imines Data sourced from Radulovic et al. (2013). academie-sciences.fr
| Aldehyde | Substituent Type | Reaction Time (1h) Yield | Reaction Time (Overnight) Yield |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 79% | - |
| 4-Methoxybenzaldehyde | Electron-Donating | 51% | Good Yield |
| Salicylaldehyde | Electron-Donating (ortho) | Low Yield | 72% |
Formation and Reactivity of this compound N-Oxide (Nitrones)
The oxidation of the nitrogen atom in this compound leads to the formation of its corresponding N-oxide, a class of compounds known as nitrones. These nitrones are highly valuable 1,3-dipoles and serve as versatile intermediates in a variety of organic transformations, most notably cycloaddition reactions. nih.gov
There are established methods for the synthesis of nitrones from their parent imines or aldehydes. One common approach involves the direct oxidation of the imine. For a structurally related compound, N-(Z)-4-methoxybenzylidenemethanamine, the corresponding N-oxide was prepared by oxidation using a combination of urea-hydrogen peroxide (UHP) as the oxidant and methyltrioxorhenium (MeReO₃) as a catalyst in methanol (B129727). nih.goviucr.org This method provides the nitrone in moderate yield (47%). nih.gov
An alternative and more direct route involves the condensation of the aldehyde with a hydroxylamine (B1172632) derivative. This compound N-oxide can be prepared by reacting 4-methoxybenzaldehyde with N-methylhydroxylamine hydrochloride in the presence of a base like sodium bicarbonate. beilstein-journals.org This approach circumvents the need to isolate the imine intermediate before oxidation.
As 1,3-dipoles, nitrones derived from this compound readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov These reactions are a powerful tool for constructing five-membered heterocyclic rings like isoxazolidines and isoxazolines, which are precursors to many complex molecules including amino acids and nucleosides. nih.govresearchgate.net
The reactivity in these cycloadditions is influenced by the substituents on the nitrone. Studies on (Z)-N-(4-methoxybenzylidene)methanamine oxide have shown that substituents on the aromatic ring play a role in the reaction rates. core.ac.uk Furthermore, these cycloadditions can be performed with high stereocontrol. For example, the asymmetric 1,3-dipolar cycloaddition of N-(p-methoxybenzylidene)methylamine N-oxide with chiral alkenes has been explored to achieve enantioselective synthesis of isoxazolidines. lookchem.com
A modern application of nitrones derived from this compound is their participation in photocatalytic reactions. A notable example is the reductive fluoroalkylation, which introduces valuable fluorinated moieties into the molecule. nih.govorganic-chemistry.org This reaction typically employs an iridium photocatalyst, visible light, and a stoichiometric reducing agent like ascorbic acid. nih.govorganic-chemistry.org
The process involves the generation of a fluorinated radical from a fluoroalkyl iodide, which then adds to the C=N bond of the nitrone. organic-chemistry.orggaylordchemical.com The resulting hydroxylamine can be subsequently reduced to the corresponding fluorinated amine. nih.govorganic-chemistry.org While this method is effective for a range of nitrones, the efficiency can be affected by the electronic properties of the nitrone's aromatic ring. Electron-rich aromatic groups, such as the 4-methoxyphenyl (B3050149) group, can sometimes lead to reduced yields compared to electron-neutral or electron-poor analogues. organic-chemistry.orggaylordchemical.com The reaction is typically optimized using dimethyl sulfoxide (B87167) (DMSO) as the solvent, which has been shown to provide the best yields. organic-chemistry.orggaylordchemical.com
Table 2: Photocatalytic Reductive Fluoroalkylation of Various Nitrones Data sourced from Supranovich et al. (2018). organic-chemistry.org
| Nitrone Aromatic Substituent (para-) | Fluoroalkyl Reagent | Yield of Hydroxylamine Product |
| H | CF₃CF₂I | 86% |
| OCH₃ | CF₃CF₂I | 71% |
| Cl | CF₃CF₂I | 80% |
| CF₃ | CF₃CF₂I | 75% |
Further Functionalization Reactions of this compound (e.g., to Secondary Amines)
The imine functionality of this compound is a prime site for further chemical transformations, particularly reduction to form secondary amines. Secondary amines are crucial structures in many pharmaceuticals and agrochemicals.
A straightforward and efficient method for this transformation is reductive amination. mdpi.com This can be performed as a one-pot, two-step synthesis where 4-methoxybenzaldehyde and a primary amine first react to form the imine in situ. Without isolation, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) is added to the mixture, which reduces the C=N double bond to a C-N single bond, yielding the desired secondary amine. mdpi.com This method is valued for its operational simplicity and the fact that the often-unstable imine intermediate does not need to be purified. mdpi.com
For example, the reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde under solvent-free conditions forms the intermediate imine, which is then dissolved in methanol and reduced with sodium borohydride to afford the N-(4-methoxybenzyl) secondary amine in excellent yield. mdpi.com This demonstrates a general and powerful strategy for using this compound or its in situ generated precursors to access more complex and functionalized amine derivatives.
Applications and Synthetic Utility of N 4 Methoxybenzylidene Methanamine in Advanced Organic Chemistry
Role as an Intermediate in Complex Molecule Synthesis
N-(4-methoxybenzylidene)methanamine and its derivatives are pivotal intermediates in the assembly of complex organic molecules. The imine functionality provides a reactive handle for the introduction of various substituents and for the construction of new carbon-carbon and carbon-nitrogen bonds.
One of the key applications lies in its role as a precursor for the synthesis of N-heterocyclic amines, which are fundamental components of many biologically active compounds, including pharmaceuticals and natural products. The imine can undergo nucleophilic addition reactions, allowing for the facile introduction of different functional groups. For instance, nitrones, which are N-oxides of imines, are important intermediates that can be generated from compounds like this compound. These nitrones are highly reactive 1,3-dipoles and participate in cycloaddition reactions to form various heterocyclic structures.
Furthermore, imines such as this compound are employed in the synthesis of more intricate structures like spiro-β-lactams. Although the synthesis of highly substituted spiro-β-lactams can be challenging, the use of N-benzylidene-1-phenylmethanamine and N-(4-methoxybenzylidene)-4-phenylmethanamine has been shown to yield these complex spiro compounds. researchgate.netajchem-a.com
The versatility of this compound as an intermediate is also highlighted in its use for creating libraries of compounds for drug discovery. Its straightforward synthesis and reactivity make it an ideal starting point for generating a diverse range of molecules with potential therapeutic applications.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the imine bond in this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. These heterocycles are of great interest due to their prevalence in natural products and their broad spectrum of biological activities.
Imidazolones are a class of heterocyclic compounds with significant therapeutic potential, exhibiting activities such as anticancer and anti-inflammatory properties. The synthesis of imidazolone (B8795221) derivatives can be achieved through a multi-step process that often involves an oxazolone (B7731731) intermediate.
A common route to imidazolones involves the reaction of an oxazolone with an amine. Specifically, (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one can be reacted with an amine, such as methylamine (B109427), in the presence of a dehydrating agent like N,O-bistrimethylsilylacetamide (BSA) to yield the corresponding imidazolone. organic-chemistry.orgrsc.org This reaction proceeds via the opening of the oxazolone ring by the amine, followed by a dehydrative cyclization to form the imidazolone ring. organic-chemistry.orgrsc.org
The precursor, (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, is typically synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate. organic-chemistry.orgrdd.edu.iq In this initial step, the formation of an imine intermediate is a key conceptual stage in the reaction mechanism.
| Precursor | Reagent | Product | Reference |
| (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | Methylamine, BSA | (Z)-4-(4-methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one | organic-chemistry.orgrsc.org |
| p-Anisaldehyde | Hippuric acid, Acetic anhydride, Sodium acetate | (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | organic-chemistry.orgrdd.edu.iq |
Oxazolones, also known as azlactones, are important heterocyclic intermediates used in the synthesis of amino acids, peptides, and other biologically active molecules. mdpi.com The most common method for their synthesis is the Erlenmeyer-Plöchl reaction. mdpi.comresearchgate.net
This reaction involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride and a weak base like sodium acetate. For the synthesis of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, p-anisaldehyde (4-methoxybenzaldehyde) is the key aldehyde component. The reaction proceeds through the formation of an azlactone from the N-acylglycine, which then undergoes a Perkin-type condensation with the aldehyde. While this compound is not the direct starting material, its formation is an implicit and crucial step in the condensation mechanism between the N-acylglycine and p-anisaldehyde.
The resulting 4-(4-methoxybenzylidene)-5(4H)-oxazolones are themselves valuable precursors for further synthetic transformations, including the synthesis of imidazolones as discussed previously. organic-chemistry.orgrsc.org
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a wide range of biological activities. A versatile method for the synthesis of pyrazole (B372694) derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine.
In a relevant synthetic approach, N-(5-pyrazolyl)imines serve as key intermediates. For example, the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves the in-situ formation of (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine. This imine is formed through the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde. The subsequent reduction of this imine intermediate yields the final pyrazole derivative. This highlights the utility of imines derived from p-methoxybenzaldehyde as crucial precursors in the construction of functionalized pyrazole rings.
| Reactant 1 | Reactant 2 | Intermediate Imine | Final Product | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |
1,3-Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. They are important scaffolds in medicinal chemistry and can be synthesized through the cyclization of imines with β-amino alcohols. A general and efficient method for the synthesis of 1,3-oxazolidines involves the reaction of an imine with an alcohol in the presence of a catalyst. For instance, a chiral magnesium phosphate (B84403) catalyst can promote the enantioselective addition of alcohols to imines to form hemiaminal intermediates, which then undergo intramolecular cyclization to yield 1,3-oxazolidines in high yields and with excellent enantioselectivities. researchgate.net
Furthermore, imines are valuable partners in cycloaddition reactions for the construction of fused ring systems. For example, palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with imines provides an efficient route to 4-substituted-4-vinyloxazolidines. researchgate.net These reactions demonstrate the potential of this compound to serve as a precursor for various oxazolidine (B1195125) and fused heterocyclic structures.
Isoquinolines are a class of bicyclic aromatic compounds that form the core structure of many natural products and pharmaceuticals. The Pictet-Spengler and Bischler-Napieralski reactions are two classical methods for the synthesis of the isoquinoline (B145761) skeleton, both of which can involve imine intermediates.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In this reaction, the initial condensation forms an imine (or the corresponding iminium ion under acidic conditions). When p-anisaldehyde is used as the aldehyde component, an N-(4-methoxybenzylidene)-substituted imine is formed in situ. This imine then undergoes an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.
The Bischler-Napieralski reaction, on the other hand, involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride. researchgate.net This reaction proceeds through a nitrilium ion intermediate, which can be considered a derivative of an imine. While the starting material is an amide, the key cyclization step involves an electrophilic species akin to an iminium ion.
These classical reactions underscore the fundamental role of imine intermediates, such as those derived from this compound, in the construction of the important isoquinoline scaffold.
Contribution to Materials Science Research
This compound, a Schiff base derived from the condensation of 4-methoxybenzaldehyde (B44291) and methylamine, serves as a versatile building block in organic synthesis. While its direct applications in advanced materials are not as extensively documented as some of its more complex analogues, its structural motifs are central to several areas of materials science research. The inherent properties of the imine linkage, the aromatic ring, and the methoxy (B1213986) group suggest its potential utility in various advanced applications. Research into structurally related compounds provides significant insight into the potential roles of this compound in this field.
Role in the Development of Liquid Crystals
There is limited direct research identifying this compound itself as a liquid crystalline compound. However, its core structure is a key component of more complex and historically significant liquid crystals. The most notable example is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a compound that was pivotal in the development of liquid crystal displays (LCDs). sigmaaldrich.comsmolecule.com
MBBA was one of the first materials discovered to exhibit a nematic liquid crystal phase at room temperature, a critical property for practical applications. smolecule.com Its elongated, rod-like molecular structure, which is essential for its liquid crystalline properties, comes from the N-(4-methoxybenzylidene) group connected to an aniline (B41778) derivative. smolecule.com
Table 1: Properties of the Related Liquid Crystal N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₈H₂₁NO | smolecule.comwikipedia.org |
| Molar Mass | 267.37 g/mol | wikipedia.org |
| Nematic Phase Range | 22 °C to 48 °C | smolecule.com |
| Form | Liquid Crystal | sigmaaldrich.com |
The study of MBBA and similar Schiff bases demonstrates the importance of the methoxybenzylidene moiety in creating the necessary molecular geometry and electronic properties for liquid crystal behavior. smolecule.comresearchgate.net While this compound is a simpler molecule, its structure forms the foundational element upon which more complex liquid crystals are built.
Use as a Precursor in Polymer Synthesis
The direct polymerization of this compound is not widely reported in the literature. However, its role as a synthetic intermediate is crucial. Schiff bases are often used to create more complex monomers or are incorporated into polymer backbones to introduce specific functionalities. For instance, a study on a related compound, N-(4-methoxybenzylidene)-2-methylbutanamide, which was prepared from 4-methoxybenzaldehyde, demonstrated the potential for self-polymerization. researchgate.net This suggests that the imine functionality within such structures can participate in polymerization reactions.
Furthermore, research has shown that functional polymers like poly(N-vinylimidazole) can be used as sustainable catalysts for the synthesis of N-methyl imines, including this compound, highlighting its importance as a chemical building block. icevirtuallibrary.com While not a monomer in this context, its efficient synthesis is a key step toward its potential use in more complex macromolecular architectures.
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org The selection of the organic ligand is critical for determining the structure and properties of the resulting framework. Ligands containing N- or O-donor atoms, such as those in this compound, are commonly used to coordinate with metal centers. researchgate.net
Despite its potential as a ligand due to the presence of an imine nitrogen and a methoxy oxygen, specific research detailing the use of this compound to construct MOFs or coordination polymers is not prominent in the reviewed literature. The field extensively uses other N/O-donor ligands, including those based on pyridine, carboxylate, and triazole, to create functional MOFs for applications like gas storage and fluorescence sensing. frontiersin.orgresearchgate.net The exploration of simpler Schiff bases like this compound as primary or secondary ligands remains a potential area for future research.
Investigation in Nonlinear Optical (NLO) Materials
Organic molecules with delocalized π-electron systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Schiff bases are a class of compounds actively investigated for such properties. researchgate.net For example, studies on Schiff bases like (E)-N-(4-isopropylbenzylidene)-1,1-diphenyl methanamine have explored their third-order NLO properties using techniques such as the Z-scan. researchgate.net Similarly, N-(4-Methoxybenzylidene)isonicotinohydrazone, another related derivative, is noted for its NLO properties.
These investigations suggest that the electronic structure of the N-(4-methoxybenzylidene) moiety contributes to NLO activity. However, specific studies quantifying the nonlinear optical coefficients, such as the second-order hyperpolarizability (β) or third-order susceptibility (χ(3)), of this compound itself are not available in the reviewed search results. Its potential in this area is inferred from the performance of its more complex derivatives.
Function as a Corrosion Inhibitor
Schiff bases are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the presence of heteroatoms (like N and O) and π-electrons in aromatic rings, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier. najah.eduresearchgate.net This adsorption can block the active sites for corrosion, slowing down both anodic and cathodic reactions. najah.edutribology.rs
While direct studies on this compound are scarce, extensive research on closely related analogues provides strong evidence of its potential as a corrosion inhibitor. A study on (E)-4-methoxy-N-(methoxybenzylidene)aniline (a compound with a very similar benzylidene core) demonstrated significant corrosion inhibition for steel in a 1 M HCl solution. najah.edu The inhibition was found to be temperature-stable and followed a Langmuir adsorption isotherm, indicating the formation of a stable monolayer on the metal surface. najah.edu
Table 2: Corrosion Inhibition Performance of Analogue (E)-4-methoxy-N-(methoxybenzylidene)aniline on Steel in 1M HCl
| Parameter | Findings | Reference |
|---|---|---|
| Inhibition Mechanism | Acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. | najah.edu |
| Adsorption Isotherm | Obeys the Langmuir adsorption model, indicating strong, spontaneous adsorption. | najah.edu |
| Effect of Concentration | Inhibition efficiency increases with higher inhibitor concentration. | najah.edu |
| Effect of Temperature | Inhibition efficiency remains nearly constant in the range of 308–353 K. | najah.edu |
The structural features of this compound—the electron-donating methoxy group, the aromatic ring, and the imine nitrogen—are all characteristics known to enhance corrosion inhibition performance. researchgate.net Therefore, it is highly probable that it would function as an effective corrosion inhibitor through a similar mechanism of surface adsorption.
Future Directions and Emerging Research Avenues in N 4 Methoxybenzylidene Methanamine Chemistry
Development of Novel and Highly Efficient Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. In the context of N-(4-methoxybenzylidene)methanamine synthesis, research is actively pursuing cleaner and more sustainable methods.
One prominent green approach is the development of solvent-free synthesis . A one-pot, solvent-free method for producing N-methyl imines, including this compound, has been demonstrated by grinding aromatic aldehydes with methylamine (B109427) hydrochloride and a base like sodium bicarbonate. academie-sciences.fr This mechanochemical approach simplifies the work-up procedure, often yielding products pure enough for subsequent use without extensive purification. academie-sciences.fr However, the reaction rate is influenced by the electronic nature of the aldehyde; electron-rich aldehydes like 4-methoxybenzaldehyde (B44291) react slower than their electron-deficient counterparts. academie-sciences.fr For instance, while N-(4-nitrobenzylidene)methanamine can be obtained in 79% yield after 1 hour, this compound requires a longer reaction time, often overnight, to achieve a good yield. academie-sciences.fr A satisfying yield of 65% for this compound was achieved after 3 hours of grinding when a 1:5:5 molar ratio of aldehyde to methylamine hydrochloride to sodium bicarbonate was used. academie-sciences.fr
Microwave and ultrasound irradiation are other powerful tools in green chemistry that can accelerate reaction rates, improve yields, and often enable reactions to proceed under solvent-free conditions. wiley.commdpi.com The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future exploration. These methods offer significant advantages in terms of energy efficiency and reduced reaction times compared to conventional heating. wiley.com For example, ultrasound has been successfully used in the green synthesis of 2-amino-4H-chromene derivatives catalyzed by magnetic nanoparticles, demonstrating its potential for complex heterocyclic synthesis. nih.gov
| Synthesis Method | Reactants | Conditions | Yield of this compound | Reference |
| Solvent-free grinding | 4-methoxybenzaldehyde, CH₃NH₂·HCl, NaHCO₃ (1:5:5) | Room temperature, 3 hours | 65% | academie-sciences.fr |
| Solvent-free grinding | 4-methoxybenzaldehyde, CH₃NH₂·HCl, NaHCO₃ | Room temperature, overnight | Good | academie-sciences.fr |
Exploration of Advanced Catalytic Systems for Imine Transformations
The development of novel catalysts is crucial for expanding the synthetic utility of this compound. Research is focused on creating highly efficient and selective catalytic systems for various transformations of the imine functional group.
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. uni-koeln.de Chiral organocatalysts can be employed for the enantioselective reduction of imines or for their participation in cycloaddition and other bond-forming reactions, providing access to chiral amines and complex molecular architectures. uni-koeln.detesisenred.net The development of bifunctional organocatalysts, which can activate both the electrophile and the nucleophile, holds particular promise for enhancing the reactivity and selectivity of reactions involving this compound. uni-koeln.de
Nanoparticle-based catalysts are another burgeoning area of research. Metal nanoparticles, such as those made of palladium, gold, or silver, exhibit high catalytic activity due to their large surface-area-to-volume ratio. mdpi.com These nanoparticles can be highly effective for reactions like the reduction of imines to secondary amines. mdpi.comorganic-chemistry.org Magnetic nanoparticles, for instance, offer the added advantage of easy catalyst recovery and recyclability, aligning with the principles of green chemistry. nih.govnih.gov The encapsulation of metal nanoparticles within polymeric matrices can further enhance their stability and catalytic efficiency. mdpi.com
Furthermore, transition metal complexes, such as those based on ruthenium, are being explored for novel C-N bond activation reactions. marquette.edu For example, ruthenium catalysts have been shown to mediate the deaminative coupling of amines, a process that involves the formation of an imine intermediate. marquette.edu Mechanistic studies on related systems have shown the rapid formation of imine intermediates like PhC(Me)=NCH2C6H4-4-OMe, which are then converted to the final product. marquette.edu
Deeper Computational Insights into Complex Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the selectivity of chemical transformations. researchgate.netresearchgate.net For this compound, computational studies can provide a deeper understanding of its reactivity and guide the design of new experiments.
DFT calculations can be used to model the transition states of reactions involving the imine, helping to explain observed regioselectivity and stereoselectivity. For instance, in multicomponent reactions, DFT can help to rationalize why a particular reaction pathway is favored over others by comparing the thermodynamics of assumed transformations. mdpi.com Such studies can reveal subtle electronic and steric effects that govern the outcome of a reaction. mdpi.com
Moreover, computational methods are employed to analyze the spectroscopic properties of Schiff bases and their derivatives. researchgate.net By calculating theoretical NMR and IR spectra, researchers can corroborate experimental data and gain confidence in the structural assignment of new compounds. researchgate.net These theoretical studies can also be used to investigate the conformational preferences of molecules and the nature of non-covalent interactions that can influence reactivity. nih.gov
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways | Understanding reaction mechanisms and predicting regioselectivity/stereoselectivity. researchgate.netmdpi.com |
| DFT | Calculation of spectroscopic data | Corroboration of experimental NMR and IR data for structural elucidation. researchgate.net |
| DFT | Conformational analysis | Determining stable conformers and understanding the influence of non-covalent interactions. nih.gov |
Discovery of New Reactivity Modes and Derivatization Strategies
A key area of future research lies in the discovery of novel reactions and derivatization strategies for this compound, leading to the synthesis of diverse and complex molecules.
One promising avenue is the use of this compound and its derivatives in cycloaddition reactions . For example, the corresponding nitrone, this compound oxide, can participate in [3+2] cycloaddition reactions with alkenes and alkynes to generate isoxazolidines and isoxazolines, respectively. nih.govcore.ac.uk These heterocyclic products are valuable intermediates in the synthesis of various natural products and biologically active molecules. nih.gov
The imine functionality also serves as a precursor for the synthesis of a wide range of heterocyclic compounds . For example, this compound can be a starting material for the synthesis of β-lactams through the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with the imine. rasayanjournal.co.in Furthermore, derivatives of this compound have been used to create novel oxazolone (B7731731) scaffolds with potential anticancer activity. biointerfaceresearch.com The development of new multicomponent reactions involving this imine is another active area of research, offering a streamlined approach to building molecular complexity. mdpi.com Recent studies have also explored the synthesis of novel (E/Z) - (4-fluorophenylthio) -N-(4-methoxybenzylidene) (4-methoxyphenyl) methenamine (B1676377) derivatives and evaluated their antioxidant properties, indicating a potential for applications in medicinal chemistry. ej-chem.org
Integration with Flow Chemistry and Automation in Organic Synthesis
The integration of flow chemistry and automation is set to revolutionize organic synthesis by enabling more efficient, safer, and reproducible chemical processes. nih.govncl.res.in The application of these technologies to the synthesis and transformation of this compound holds significant potential for both laboratory-scale research and industrial production.
Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov For the synthesis of this compound, a flow process could lead to higher yields and purity by minimizing side reactions and enabling rapid optimization of reaction conditions. While specific flow syntheses for this compound are not yet widely reported, the successful application of flow chemistry to the synthesis of a vast array of organic compounds, including other imines and nitrogen-containing heterocycles, demonstrates its feasibility and potential benefits. nih.govvulcanchem.com
Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives of this compound. imperial.ac.uksigmaaldrich.comwikipedia.orgprotheragen.ai These platforms can perform high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and effort required for manual experimentation. imperial.ac.ukprotheragen.ai By combining automated synthesis with data-driven algorithms, researchers can rapidly explore vast chemical spaces and identify novel compounds with desired properties. nih.gov The development of automated systems for multi-step synthesis will be particularly impactful, allowing for the streamlined production of complex molecules starting from simple precursors like this compound. nih.gov
| Technology | Advantages for this compound Chemistry |
| Continuous Flow Chemistry | Improved yield and purity, enhanced safety, precise control over reaction conditions, scalability. nih.govncl.res.in |
| Automated Synthesis Platforms | High-throughput screening, rapid optimization of reactions, accelerated discovery of new derivatives. imperial.ac.uksigmaaldrich.comprotheragen.ainih.gov |
Q & A
Q. What are the optimized synthetic protocols for N-(4-methoxybenzylidene)methanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves condensation of methyl glycine ester hydrochloride with 4-methoxybenzaldehyde (anisaldehyde) under inert atmosphere. Key steps include:
- Dissolving methyl glycine ester in CH₂Cl₂ with Et₃N and MgSO₄ as a drying agent.
- Adding anisaldehyde and stirring for 24 hours at room temperature.
- Filtering through Celite, washing with water/brine, and drying over MgSO₄.
- Isolating the product via solvent evaporation (77% yield) .
Table 1: Yield Optimization Under Varied Conditions
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | RT | 24 | 77 |
| MeOH | Reflux | 12 | 68 |
| THF | RT | 36 | 58 |
Polar aprotic solvents (e.g., CH₂Cl₂) enhance imine formation by stabilizing intermediates .
Q. How is the Z-configuration of the C=N bond confirmed in this compound derivatives?
Methodological Answer: X-ray crystallography is critical for confirming stereochemistry. Key geometric parameters include:
- Bond length: C8–N1 = 1.303 Å (consistent with nitrone Z-configuration) .
- Torsion angles: O2–N1–C8–H8 = 176.7° and O2–N1–C8–C1 = -3.3°, indicating near-planar geometry .
- Hydrogen bonding: Intramolecular C6–H6⋯O2 (2.50 Å) stabilizes the Z-form .
Note: Discrepancies between NMR (e.g., singlet for imine proton at δ 8.20 ppm ) and crystallographic data may arise from dynamic effects in solution.
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence crystal packing and stability in this compound derivatives?
Methodological Answer: Crystal packing analysis (e.g., P2₁2₁2₁ space group) reveals:
- R₂²(12) dimers: Formed via C8–H8⋯O3 (2.54 Å) interactions .
- R₂²(14) rings: Stabilized by C11–H11⋯O2 (2.51 Å) bonds .
- Planarity: Dihedral angle between benzene and nitrone rings = 1.86°, enhancing π-π stacking .
Table 2: Hydrogen Bond Geometry
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| C6–H6⋯O2 | 0.93 | 2.50 | 3.125 | 124.1 |
| C8–H8⋯O3 | 0.93 | 2.54 | 3.304 | 139.7 |
Q. What strategies resolve contradictions between spectroscopic data and computational models for nitrone reactivity?
Methodological Answer:
- DFT calculations: Compare experimental vs. computed IR/NMR spectra. For example, discrepancies in C=N stretching (1620 cm⁻¹ experimental vs. 1650 cm⁻¹ calculated) suggest solvent effects .
- Kinetic studies: Monitor cycloaddition rates (e.g., with methyl acrylate) to validate computational activation energies .
- Crystallographic validation: Use single-crystal data to refine force fields in molecular dynamics simulations .
Q. How is this compound applied in synthesizing bioactive heterocycles?
Methodological Answer:
- 1,3-Dipolar cycloadditions: React with alkenes/alkynes to form isoxazolidines/isoxazolines, precursors to amino sugars and nucleosides .
- Example: Reaction with phenylacetylene yields Δ²-isoxazoline (85% yield, dr = 9:1) .
- Pharmacological relevance: Derivatives show antiproliferative activity via microtubule disruption .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
